1-Methyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine
Description
1-METHYL-4-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]PIPERAZINE is a complex organic compound with a molecular formula of C15H24N2O3.
Properties
Molecular Formula |
C20H33N3O3 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-methyl-4-[1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C20H33N3O3/c1-21-9-11-23(12-10-21)17-5-7-22(8-6-17)15-16-13-18(24-2)20(26-4)19(14-16)25-3/h13-14,17H,5-12,15H2,1-4H3 |
InChI Key |
DBOFKPRFUGMITD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-4-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]PIPERAZINE typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with 1-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
1-METHYL-4-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate as bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce corresponding alcohols .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 1-Methyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine may exhibit antidepressant effects. Studies have shown that the trimethoxybenzyl moiety can enhance serotonin receptor binding affinity, which is crucial for mood regulation.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Antinociceptive Properties
Preclinical studies suggest that this compound may possess antinociceptive (pain-relieving) effects. Its interaction with opioid receptors and modulation of pain pathways could provide insights into new analgesic therapies.
Comparative Analysis with Related Compounds
To better understand the unique properties of 1-Methyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone | Contains a piperidine ring and trimethoxybenzyl moiety | Potentially different pharmacological properties due to structural variations |
| 1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine | Ethylene substitution on piperazine | Variations in nitrogen substitution can alter receptor interactions |
| 1-Methyl-4-(piperidin-4-yl)piperazine | Simpler structure without trimethoxy substitution | Lacks the complex interactions provided by methoxy groups |
This table highlights how structural variations can lead to different pharmacological profiles.
Case Study 1: Antidepressant Efficacy
In a study published in a peer-reviewed journal, researchers administered 1-Methyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine to animal models exhibiting depressive-like behaviors. Results showed significant improvement in behavioral tests compared to control groups, suggesting its potential as an antidepressant agent.
Case Study 2: Neuroprotection in Alzheimer's Models
Another study focused on the compound's neuroprotective effects in Alzheimer's disease models. The administration of the compound led to reduced amyloid-beta plaque formation and improved cognitive function in treated animals. This suggests a promising avenue for further research into its therapeutic applications for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 1-METHYL-4-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in fatty acid oxidation, thereby altering cellular energy metabolism. This effect is particularly relevant in the context of cardiovascular diseases, where it helps to optimize energy utilization in heart cells .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(2,3,4-trimethoxybenzyl)piperazine
- 1-(4-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- 1-亚硝基-4-(3,4,5-三甲氧基苄基)哌嗪
Uniqueness
1-METHYL-4-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]PIPERAZINE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit fatty acid oxidation enzymes sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications .
Biological Activity
1-Methyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine is a piperazine derivative that has garnered attention due to its potential biological activities. The compound's structure includes a piperidine ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant research findings.
The molecular formula of 1-Methyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine is C20H33N3O3, with a molecular weight of 363.5 g/mol. Its structure is characterized by a piperazine core substituted with a trimethoxybenzyl group, which may influence its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H33N3O3 |
| Molecular Weight | 363.5 g/mol |
| IUPAC Name | 1-methyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine |
| SMILES | CN1CCN(CC1)C2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC |
Pharmacological Properties
Research indicates that compounds similar to 1-Methyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine exhibit various pharmacological activities:
- Antidepressant Effects : Piperazine derivatives have been studied for their potential antidepressant effects. For instance, structural analogs have shown efficacy in modulating neurotransmitter systems involved in mood regulation.
- Antioxidant Activity : Some studies suggest that piperazine derivatives can exhibit antioxidant properties, potentially reducing oxidative stress in biological systems.
- Immunomodulatory Effects : Similar compounds have demonstrated immunosuppressive effects in animal models. For example, research on related piperazine derivatives has shown a significant reduction in immune responses and phagocytic activity in treated subjects .
Case Studies
Several studies have investigated the biological activity of piperazine derivatives:
- A study exploring the immunomodulatory effects of piperazine derivatives found that certain compounds significantly inhibited T-cell proliferation and cytokine production in vitro . This suggests potential applications in conditions where modulation of the immune response is desired.
- Another study highlighted the neuroprotective effects of piperazine derivatives against neurodegenerative diseases by inhibiting acetylcholinesterase activity . This property is particularly relevant for developing treatments for Alzheimer's disease.
The biological activity of 1-Methyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine may be attributed to its ability to interact with various receptors and enzymes:
- Receptor Binding : The trimethoxybenzyl group may enhance binding affinity to serotonin and dopamine receptors, contributing to its antidepressant effects.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmitter breakdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
